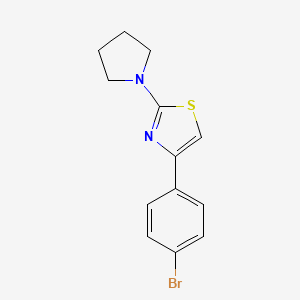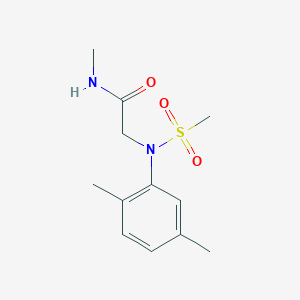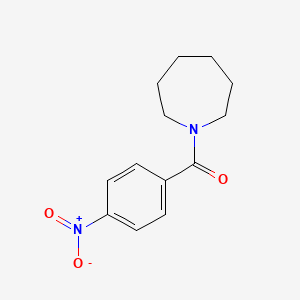![molecular formula C16H10N2OS B5857782 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. It has also shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. One future direction is the study of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation in the body, and reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been synthesized using different methods. One of the methods involves the reaction of 2-aminobenzophenone with thioacetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Another method involves the reaction of 2-aminothiophene with 2-chloro-1,3-benzothiazole in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.
Propiedades
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(14-6-3-9-20-14)17-16-12-5-2-1-4-11(12)7-8-18(13)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVRFAHQXJMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)


![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)
